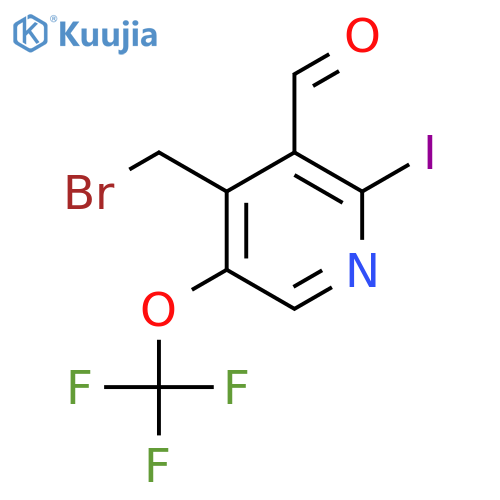Cas no 1804353-11-4 (4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)

4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde
-
- インチ: 1S/C8H4BrF3INO2/c9-1-4-5(3-15)7(13)14-2-6(4)16-8(10,11)12/h2-3H,1H2
- InChIKey: PTMHSSUPSZYYPY-UHFFFAOYSA-N
- SMILES: IC1=C(C=O)C(CBr)=C(C=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.7
4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091739-1g |
4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1804353-11-4 | 97% | 1g |
$1,534.70 | 2022-04-02 |
4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
3. Caper tea
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報
Introduction to 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804353-11-4)
4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804353-11-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl group, an iodo substituent, and a trifluoromethoxy moiety, offers a wide range of applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The molecular structure of 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde is particularly noteworthy due to its functional groups, which provide multiple points for chemical modification and reactivity. The bromomethyl group can serve as a reactive handle for various substitution reactions, while the iodo substituent can be utilized in cross-coupling reactions to introduce diverse functional groups. The trifluoromethoxy moiety, known for its strong electron-withdrawing properties, imparts unique electronic and steric characteristics to the molecule, making it an attractive candidate for the design of potent and selective bioactive compounds.
Recent advancements in the synthesis and application of 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde have been reported in several high-impact scientific journals. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that the bromomethyl and iodo groups facilitated efficient coupling reactions, leading to the production of compounds with enhanced antiviral activity against a range of viral pathogens.
In another notable study, published in Organic Letters, scientists explored the utility of 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde in the development of small-molecule inhibitors targeting specific protein-protein interactions. The trifluoromethoxy group was found to play a crucial role in enhancing the binding affinity and selectivity of these inhibitors, thereby improving their therapeutic potential.
The versatility of 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde extends beyond its use as an intermediate in drug discovery. It has also been employed in the synthesis of fluorescent probes and imaging agents. A recent publication in Chemical Communications described the synthesis of a series of fluorescent dyes derived from this compound, which exhibited excellent photophysical properties and were successfully used for cellular imaging applications.
In addition to its applications in medicinal chemistry and materials science, 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde has been investigated for its potential as a ligand in coordination chemistry. Researchers have synthesized metal complexes using this compound as a ligand and studied their catalytic properties. The results showed that these complexes exhibited high catalytic activity and selectivity in various organic transformations, such as C-H activation and C-C bond formation reactions.
The synthesis of 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde has been optimized through several synthetic routes, each offering unique advantages depending on the desired application. One common approach involves the sequential introduction of the bromomethyl, iodo, and trifluoromethoxy groups onto a pyridine scaffold. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions, have been employed to achieve high yields and purity levels.
The physical properties of 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde, including its melting point, boiling point, solubility, and spectral characteristics (e.g., NMR and IR spectra), have been thoroughly characterized. These properties are essential for understanding its behavior in various chemical reactions and for optimizing its use in different applications.
In conclusion, 4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804353-11-4) is a highly versatile compound with significant potential in medicinal chemistry, materials science, and coordination chemistry. Its unique structural features make it an invaluable tool for researchers seeking to develop novel therapeutic agents, imaging probes, and catalytic systems. Ongoing research continues to uncover new applications and improve synthetic methods for this important compound.
1804353-11-4 (4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde) Related Products
- 1351632-56-8(2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)
- 1781329-42-7(Methyl 2,2-difluorocyclopentane-1-carboxylate)
- 1551744-64-9(Oxirane, 2-[(2,3-dichlorophenyl)methyl]-)
- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)
- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 2173392-04-4((2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol)
- 1212832-52-4(methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate)
- 1174834-52-6(1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)
- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)




